(R)-butane-1,3-diol

Catalog No.
S607165
CAS No.
6290-03-5
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-butane-1,3-diol

CAS Number

6290-03-5

Product Name

(R)-butane-1,3-diol

IUPAC Name

(3R)-butane-1,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1

InChI Key

PUPZLCDOIYMWBV-SCSAIBSYSA-N

SMILES

CC(CCO)O

Canonical SMILES

CC(CCO)O

Isomeric SMILES

C[C@H](CCO)O
  • Asymmetric Synthesis

    Due to its chirality, (R)-butane-1,3-diol can be used as a chiral pool starting material for the synthesis of other optically active compounds. These compounds are crucial in various fields like drug discovery and material science, where the 3D structure of a molecule can significantly impact its properties PubChem, (R)-butane-1,3-diol: .

  • Bioremediation

    Research suggests (R)-butane-1,3-diol might play a role in the biodegradation of certain pollutants. Studies have explored its potential use by microorganisms for the degradation of aromatic hydrocarbons, which are common environmental contaminants The antimycotic activity in vitro of five diols., E. Canuto et al., Journal of Applied Microbiology, (2004): .

  • Material Science

    Limited research indicates that (R)-butane-1,3-diol might have applications in the development of new materials. For instance, some studies have investigated its use as a component in the synthesis of polyesters with specific properties [US Patent Application 2013/0232322 (Aliphatic polyesters and methods for their preparation), M.A. Hillmyer et al.].

(R)-butane-1,3-diol is an organic compound characterized by the formula C4H10O2\text{C}_4\text{H}_{10}\text{O}_2 and is classified as a diol due to the presence of two alcohol functional groups. It is a chiral molecule, with the (R) enantiomer being particularly significant in various biological and industrial applications. This compound appears as a colorless, bittersweet liquid that is soluble in water, with a melting point of approximately -50 °C and a boiling point of 207.5 °C .

  • Mild irritant: Contact with skin or eyes might cause irritation [1].
  • Combustible: May ignite if exposed to high heat or open flames [1].

Citation:

  • Wikipedia - 1,3-Butanediol

(R)-butane-1,3-diol can undergo several chemical transformations:

  • Hydrogenation Reaction: The hydrogenation of 3-hydroxybutanal produces (R)-butane-1,3-diol:
    CH3CH OH CH2CHO+H2CH3CH OH CH2CH2OH\text{CH}_3\text{CH OH CH}_2\text{CHO}+\text{H}_2\rightarrow \text{CH}_3\text{CH OH CH}_2\text{CH}_2\text{OH}
  • Dehydration Reaction: When dehydrated, (R)-butane-1,3-diol can yield 1,3-butadiene:
    CH3CH OH CH2CH2OHCH2=CHCH=CH2+2H2O\text{CH}_3\text{CH OH CH}_2\text{CH}_2\text{OH}\rightarrow \text{CH}_2=\text{CH}-\text{CH}=\text{CH}_2+2\text{H}_2\text{O}

These reactions illustrate its utility in organic synthesis and industrial processes .

(R)-butane-1,3-diol exhibits notable biological activities. It has been shown to have hypoglycemic effects, making it relevant in metabolic studies. The compound can be converted into β-hydroxybutyrate, which serves as a substrate for brain metabolism. Additionally, it has been noted for its sedative and hypotensive properties comparable to ethanol, with the (R) enantiomer displaying enhanced activity .

Several methods exist for synthesizing (R)-butane-1,3-diol:

  • Hydrogenation of Aldehydes: As mentioned earlier, the hydrogenation of 3-hydroxybutanal is a common method.
  • Biotechnological Approaches: Microbial fermentation processes can also produce (R)-butane-1,3-diol from sugars or other substrates.
  • Chemical Reduction: The reduction of butyric acid derivatives can yield this diol .

(R)-butane-1,3-diol has diverse applications across various fields:

  • Food Industry: It is used as a flavoring agent and has Generally Recognized As Safe (GRAS) status by the FDA.
  • Pharmaceuticals: The compound serves as a precursor in the synthesis of certain antibiotics and other pharmaceuticals.
  • Industrial Uses: It is utilized in the manufacture of plastics, chemicals, and as an intermediate in various chemical processes .

Research indicates that (R)-butane-1,3-diol interacts with various biological systems. Studies have shown its potential to induce ketogenesis when esterified with fatty acids. This interaction is significant for metabolic regulation and energy production in cells. Furthermore, its sedative effects suggest interactions with neurotransmitter systems similar to those affected by ethanol .

Several compounds share structural similarities with (R)-butane-1,3-diol. Here are some notable examples:

Compound NameFormulaUnique Features
Butane-1,4-diolC4H10O2Has hydroxyl groups at positions 1 and 4; used in polymer production.
Propylene glycolC3H8O2A common solvent and humectant; less viscous than butane-1,3-diol.
Butane-2,3-diolC4H10O2Different stereochemistry; used in organic synthesis.
Ethylene glycolC2H6O2A simpler diol; widely used as antifreeze and coolant.

(R)-butane-1,3-diol stands out due to its specific chiral configuration and unique biological properties that differentiate it from these other compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 g/mol

Monoisotopic Mass

90.068079557 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 47 of 52 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6290-03-5

Wikipedia

(R)-butane-1,3-diol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

1,3-Butanediol, (3R)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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